molecular formula C10H7NO B3042379 (2E)-3-phenylprop-2-enoyl cyanide CAS No. 60299-77-6

(2E)-3-phenylprop-2-enoyl cyanide

Cat. No.: B3042379
CAS No.: 60299-77-6
M. Wt: 157.17 g/mol
InChI Key: DJVVSPHTLWSOFJ-VOTSOKGWSA-N
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Description

(2E)-3-Phenylprop-2-enoyl cyanide is an organic compound characterized by the presence of a phenyl group attached to a prop-2-enoyl cyanide moiety

Mechanism of Action

Target of Action

The primary target of (2E)-3-phenylprop-2-enoyl cyanide, like other cyanide-containing compounds, is the cytochrome c oxidase enzyme . This enzyme plays a crucial role in the electron transport chain, a key process in cellular respiration .

Mode of Action

This compound interacts with its target by binding to the ferric ion (Fe3+) of cytochrome oxidase . This binding inhibits the enzyme, effectively blocking the electron transport chain and causing a state known as 'histotoxic hypoxia’ . This results in a buildup of lactic acidosis .

Biochemical Pathways

The inhibition of cytochrome c oxidase disrupts the electron transport chain, a key biochemical pathway in cellular respiration . This disruption prevents cells from using oxygen, leading to a state of cellular hypoxia . The resulting lactic acidosis indicates a shift to anaerobic metabolism .

Pharmacokinetics

Cyanide compounds, such as this compound, are rapidly absorbed and taken up into cells . They have a volume of distribution of 1.5 L/kg and are highly protein-bound . Cyanide is metabolized via the liver enzyme rhodanese, which catalyzes the reaction of CN + thiosulfate to form thiocyanate and sulfite . The elimination half-life of cyanide is 2-3 hours .

Result of Action

The inhibition of cytochrome c oxidase by this compound leads to a variety of effects at the molecular and cellular levels. Acute exposure can result in rapid loss of consciousness and seizures . Milder exposures may result in non-specific symptoms such as nausea, vomiting, headache, dyspnea, increased respiratory rate, hypertension, tachycardia, and altered level of consciousness .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-phenylprop-2-enoyl cyanide typically involves the reaction of cinnamaldehyde with cyanide sources under specific conditions. One common method is the nucleophilic addition of cyanide ions to the α,β-unsaturated carbonyl compound, cinnamaldehyde. This reaction can be catalyzed by bases such as sodium cyanide or potassium cyanide in an appropriate solvent like ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Types of Reactions:

    Nucleophilic Addition: The compound can undergo nucleophilic addition reactions due to the presence of the α,β-unsaturated carbonyl group. Cyanide ions can add to the carbon-carbon double bond, forming nitriles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various derivatives.

    Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Nucleophilic Addition: Sodium cyanide or potassium cyanide in ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nitriles: Formed through nucleophilic addition of cyanide ions.

    Alcohols and Ketones: Formed through reduction or oxidation reactions.

Scientific Research Applications

(2E)-3-Phenylprop-2-enoyl cyanide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds.

Comparison with Similar Compounds

    Cinnamaldehyde: Shares the α,β-unsaturated carbonyl structure but lacks the cyanide group.

    Benzyl Cyanide: Contains a cyanide group attached to a benzyl moiety but lacks the α,β-unsaturated carbonyl structure.

    Phenylacetonitrile: Similar in having a phenyl group and a nitrile group but differs in the overall structure.

Uniqueness: (2E)-3-phenylprop-2-enoyl cyanide is unique due to the combination of the phenyl group, α,β-unsaturated carbonyl group, and cyanide group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(E)-3-phenylprop-2-enoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVVSPHTLWSOFJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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